5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole
CAS No.:
Cat. No.: VC17839913
Molecular Formula: C9H11BrN2S
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2S |
|---|---|
| Molecular Weight | 259.17 g/mol |
| IUPAC Name | 5-bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole |
| Standard InChI | InChI=1S/C9H11BrN2S/c1-3-6-5-13-9-11-7(4-2)8(10)12(6)9/h5H,3-4H2,1-2H3 |
| Standard InChI Key | NPWMUOLFUFNWQI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CSC2=NC(=C(N12)Br)CC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic imidazo[2,1-b] thiazole system, where the imidazole ring is fused to a thiazole moiety. Key structural features include:
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Bromine atom at the 5-position, contributing to electrophilic reactivity.
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Diethyl groups at the 3- and 6-positions, enhancing lipophilicity and steric bulk.
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Sulfur and nitrogen atoms within the heterocyclic framework, enabling hydrogen bonding and π-stacking interactions .
The IUPAC name, 5-bromo-3,6-diethylimidazo[2,1-b] thiazole, reflects this substitution pattern. Its canonical SMILES string (CCC1=CSC2=NC(=C(N12)Br)CC) and InChIKey (NPWMUOLFUFNWQI-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.17 g/mol | |
| XLogP3 (Predicted) | 3.2 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step protocol:
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Formation of the Thiazole Core: Reaction of 2-aminothiazole with α-bromoketones under basic conditions yields the imidazo-thiazole scaffold .
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Bromination and Alkylation: Electrophilic bromination at the 5-position followed by diethyl group installation via nucleophilic substitution or Friedel-Crafts alkylation.
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Aminothiazole, α-bromoketone, K₂CO₃, DMF, 80°C | 65% | |
| 2 | NBS (N-bromosuccinimide), CCl₄, reflux | 72% | |
| 3 | Ethyl bromide, NaH, THF, 0°C → RT | 58% |
Challenges in Scale-Up
Industrial production faces hurdles such as:
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Low regioselectivity during bromination, requiring costly purification.
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Sensitivity of the thiazole ring to oxidative degradation under harsh conditions .
Recent advances in flow chemistry and catalytic bromination may address these limitations .
Biological Activity and Mechanistic Insights
Table 3: Comparative Bioactivity of Thiazole Derivatives
Comparison with Structural Analogs
Substituent Effects on Bioactivity
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5-Bromo-3-tert-butyl-6-methylimidazo[2,1-b] thiazole (PubChem CID 97734097):
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3,6-Diethylimidazo[2,1-b][1, thiazole-5-carbaldehyde (CAS# 2091569-94-5):
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with specific enzymes via crystallography.
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Toxicology Profiles: Assess acute/chronic toxicity in preclinical models.
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Formulation Optimization: Develop nanoencapsulation strategies to overcome poor aqueous solubility.
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